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Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-(3-Amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide: A Conformationally Constrained Peptidomimetic Scaffold

Executive Summary In modern drug discovery, the transition from linear peptides to small-molecule therapeutics is frequently hindered by poor pharmacokinetic (PK) profiles, rapid proteolytic cleavage, and high entropic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from linear peptides to small-molecule therapeutics is frequently hindered by poor pharmacokinetic (PK) profiles, rapid proteolytic cleavage, and high entropic penalties upon target binding. To overcome these barriers, medicinal chemists employ conformationally constrained peptidomimetics.

This technical whitepaper provides an in-depth analysis of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2)[1]. As a highly specialized chiral building block, this scaffold leverages a lactam core to lock dihedral angles, mimicking bioactive peptide conformations while offering robust stability. We will explore its structural rationale, synthetic methodologies, and applications in protease inhibitor design.

Molecular Identity and Physicochemical Profiling

Before integrating a scaffold into a high-throughput screening (HTS) library or a lead optimization campaign, its physicochemical boundaries must be strictly defined. The core structure consists of a 3-amino-2-oxopiperidine (a δ -valerolactam derivative) conjugated to an N,N-dimethylacetamide moiety.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Descriptor
IUPAC Name 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide
CAS Registry Number 1342869-24-2[1]
Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
SMILES String O=C1C(N)CCCN1CC(=O)N(C)C
Scaffold Classification Constrained lactam / Peptidomimetic
Hydrogen Bond Donors 1 (Primary amine at C3)
Hydrogen Bond Acceptors 3 (Two carbonyl oxygens, one amine nitrogen)

Structural Biology and Pharmacophore Rationale

As an application scientist, I frequently evaluate why a specific molecular geometry succeeds where others fail. The selection of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide is driven by precise structural causality:

  • The Lactam Core (Conformational Restriction): Linear amino acids possess freely rotating ϕ and ψ dihedral angles, resulting in a massive entropic penalty when forced into a specific binding conformation within an enzyme's active site. The 6-membered piperidin-2-one ring restricts these angles, pre-organizing the molecule into a β -turn or extended transition-state mimic. This pre-organization increases binding affinity ( ΔG ) by minimizing entropy loss ( ΔS ).

  • The N,N-Dimethylacetamide Appendage (Sub-pocket Targeting): Replacing a primary amide with a tertiary N,N-dimethyl amide removes a hydrogen bond donor. According to Lipinski's Rules, this modification enhances lipophilicity and membrane permeability. Furthermore, the bulky dimethyl groups provide an electronically rich, hydrophobic surface ideal for occupying the S1 or S2 sub-pockets of target proteases.

  • The C3-Amine (Vector for Extension): The primary amine serves as the synthetic vector for coupling zinc-binding groups (ZBGs) or extended peptide chains, allowing modular assembly of the final drug candidate.

Pharmacophore Core Target Scaffold CAS: 1342869-24-2 Lactam Lactam Ring Conformation Restriction Core->Lactam Amine C3-Amine Extension Vector Core->Amine Acetamide Dimethylacetamide Sub-pocket Binding Core->Acetamide Protease Protease Active Site Lactam->Protease Backbone Mimicry Amine->Protease H-Bond / Coupling Acetamide->Protease Hydrophobic Contacts

Pharmacophore mapping of the scaffold within a target protease active site.

Applications in Protease Inhibitor Development

This scaffold is predominantly utilized in the synthesis of inhibitors targeting metalloproteases and serine proteases. A notable example is its integration into inhibitors for Insulysin (IDE, EC 3.4.24.56) [2].

Insulysin is a zinc-dependent metalloprotease involved in the degradation of insulin and amyloid-beta. By utilizing the 3-amino-2-oxopiperidine core, researchers can construct inhibitors that resist degradation by Insulysin itself, while the N,N-dimethylacetamide group anchors the molecule securely within the enzyme's hydrophobic binding clefts. The C3-amine is typically functionalized with a hydroxamate or carboxylate to chelate the catalytic zinc ion.

Synthetic Methodology and Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of this scaffold must follow a strict, self-validating workflow. The process relies on a protection-alkylation-deprotection sequence.

Synthesis A 3-Amino-2-piperidone B Boc Protection A->B C N-Alkylation (Dimethylacetamide) B->C D TFA Deprotection C->D E Target Scaffold CAS: 1342869-24-2 D->E

Synthetic workflow for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide.

Protocol A: Standardized Synthesis of the Scaffold

Step 1: Amine Protection

  • Action: React 3-amino-2-piperidone with Di-tert-butyl dicarbonate (Boc 2​ O) and Triethylamine (Et 3​ N) in Dichloromethane (DCM) at 0°C to room temperature for 12 hours.

  • Causality: The primary amine at C3 is highly nucleophilic. If left unprotected, it will undergo competitive alkylation during Step 2, leading to complex polymeric mixtures and catastrophic yield loss.

  • Validation: TLC (Ninhydrin stain) should show the disappearance of the primary amine. LC-MS must confirm the[M+H]+ mass of the Boc-protected intermediate.

Step 2: N-Alkylation of the Lactam

  • Action: Dissolve the Boc-protected intermediate in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes. Add 2-chloro-N,N-dimethylacetamide dropwise.

  • Causality: The lactam N-H is weakly acidic (pKa ~15). NaH is selected over weaker bases (e.g., K 2​ CO 3​ ) to ensure complete and irreversible deprotonation. This maximizes the nitrogen's nucleophilicity, driving the reaction toward N-alkylation and actively preventing competing O-alkylation at the carbonyl oxygen.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is fully converted to the alkylated product mass.

Step 3: Deprotection

  • Action: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature. Evaporate the solvent and neutralize with saturated aqueous NaHCO 3​ .

  • Causality: TFA cleanly removes the Boc group via an acid-catalyzed mechanism. The dimethylacetamide group remains structurally intact because tertiary amides are highly resistant to acidic hydrolysis under these mild, non-aqueous conditions.

  • Validation: 1 H NMR (in DMSO-d6) must show the disappearance of the 9-proton singlet at ~1.4 ppm (Boc group) and the appearance of the free amine protons.

Protocol B: High-Throughput FRET Assay for Protease Inhibition

Once the scaffold is functionalized into a final drug candidate, its efficacy must be validated.

Step 1: Reagent Preparation

  • Action: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 µM ZnCl 2​ , and 0.01% Triton X-100).

  • Causality: The inclusion of 0.01% Triton X-100 is critical. It prevents the hydrophobic scaffold from forming colloidal aggregates in aqueous solution, which are known to cause false-positive promiscuous inhibition by sequestering the enzyme.

Step 2: Incubation

  • Action: Pre-incubate the target enzyme (e.g., Insulysin) with varying concentrations of the synthesized inhibitor for 30 minutes at 37°C in a 384-well black microplate.

  • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, ensuring the calculated IC 50​ reflects true active-site binding kinetics rather than a time-dependent artifact.

Step 3: Kinetic Readout

  • Action: Add the fluorogenic peptide substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH). Measure fluorescence continuously (Ex/Em = 320/405 nm) for 20 minutes.

  • Causality: Measuring the initial velocity ( V0​ ) of the fluorescence increase, rather than relying on a single endpoint measurement, ensures that substrate depletion does not artificially skew the inhibition curve.

References

  • BLD Pharm Catalog: 2-(3-Amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2)
  • Information on EC 3.4.24.

Sources

Exploratory

Physical and Chemical Properties of 2-(3-Amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide: A Comprehensive Technical Guide

Executive Summary As drug discovery pivots toward highly functionalized, sp³-rich scaffolds to improve clinical success rates, specialized building blocks like 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly functionalized, sp³-rich scaffolds to improve clinical success rates, specialized building blocks like 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2) have emerged as critical tools for medicinal chemists. This molecule combines a conformationally restricted delta-lactam core with a highly polar N,N-dimethylacetamide appendage. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, inherent reactivity, and validated handling protocols for this compound, providing a robust foundation for its integration into complex synthetic pipelines.

Structural and Physicochemical Profiling

The architecture of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide is defined by three distinct functional domains:

  • The C3-Primary Amine: A nucleophilic center primed for derivatization.

  • The Delta-Lactam Core: A stable, six-membered ring that imparts conformational rigidity, mimicking constrained amino acid derivatives (such as ornithine lactams) .

  • The N,N-Dimethylacetamide Tail: A tertiary amide that significantly enhances aqueous solubility and serves as a dual hydrogen-bond acceptor, critical for optimizing the pharmacokinetic profiles of downstream drug candidates.

Table 1: Key Physicochemical Properties

PropertyValueMechanistic Implication
CAS Registry Number 1342869-24-2Unique identifier for procurement and cataloging.
Molecular Formula C9H17N3O2Indicates a high fraction of sp³ carbons (Fsp³ = 0.78).
Molecular Weight 199.25 g/mol Low molecular weight, ideal for fragment-based drug design.
Topological Polar Surface Area (tPSA) ~66.6 ŲOptimal for membrane permeability; balances polarity and lipophilicity.
Hydrogen Bond Donors 1 (Primary Amine)Provides a vector for target kinase/protease interactions.
Hydrogen Bond Acceptors 3 (2x Carbonyl, 1x Amine)Enhances solubility and target binding affinity.
Predicted LogP -0.8 to -0.5Highly hydrophilic; requires specific chromatographic handling.
Chemical Reactivity & Mechanistic Insights

Understanding the localized electronics of this molecule is paramount for successful synthetic application.

  • Amine Nucleophilicity: The primary amine at the C3 position is slightly deactivated compared to a standard aliphatic amine due to the inductive electron-withdrawing effect of the adjacent lactam carbonyl. Consequently, electrophilic additions (such as amide couplings) require robust activation strategies (e.g., uronium-based coupling agents like HATU) to proceed efficiently .

  • Lactam Stability: The 2-oxopiperidine ring is highly resistant to hydrolysis under physiological conditions. The resonance stabilization of the endocyclic amide bond prevents premature ring-opening, making it an excellent bioisostere for piperidines or unconstrained amides in metabolically vulnerable drug candidates.

  • Rotational Dynamics: The N,N-dimethylacetamide group exhibits restricted rotation around the C-N bond due to partial double-bond character. This manifests in NMR spectroscopy as distinct, non-equivalent methyl signals at room temperature, a critical diagnostic feature during structural validation.

Structural Interaction Pathways

The following diagram illustrates the divergent functionalization pathways and the structural utility of the core scaffold.

G Core 2-(3-amino-2-oxopiperidin-1-yl)- N,N-dimethylacetamide (Core Scaffold) C3_Amine C3 Primary Amine (Nucleophilic Center) Core->C3_Amine Lactam Lactam Core (Conformational Restraint) Core->Lactam Acetamide N,N-dimethylacetamide (Solubility & H-Bonding) Core->Acetamide Amidation Amide Coupling (HATU/DIPEA) C3_Amine->Amidation RedAmination Reductive Amination (Aldehydes/NaBH3CN) C3_Amine->RedAmination Stability Metabolic Stability (Protease Resistance) Lactam->Stability Solubility Enhanced Aqueous Solubility (LogP ≈ -0.8) Acetamide->Solubility

Functionalization pathways and structural properties of the piperidinone core.

Experimental Protocols (Self-Validating Systems)
Protocol A: Amide Coupling of the C3-Primary Amine

Objective: To functionalize the C3-amine with a target carboxylic acid. Causality & Rationale: Because the C3 amine is sterically hindered and inductively deactivated by the adjacent lactam, standard carbodiimide chemistry (EDC/HOBt) often yields sluggish conversions. We employ HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole ester, driving the reaction to completion .

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Self-Validation Check 1: Stir for 15 minutes. A shift to a pale yellow color confirms the formation of the active O-At ester.

  • Coupling: Add 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (1.1 eq) to the mixture. Stir at room temperature for 4–12 hours.

  • Reaction Monitoring: Monitor via LC-MS. The disappearance of the starting amine mass (m/z 200.25 [M+H]⁺) indicates completion.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer sequentially with saturated NaHCO₃, water, and brine (5x) to rigorously remove residual DMF and tetramethylurea (a highly polar HATU byproduct).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient, typically 0-10% MeOH due to the product's polarity).

Protocol B: Analytical Characterization (LC-MS & NMR)

Objective: To validate the purity and structural integrity of the scaffold prior to library synthesis. Causality & Rationale: The hydrophilic nature of the acetamide and lactam moieties requires specialized reverse-phase conditions to prevent peak tailing and ensure accurate mass detection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (1:1 v/v).

  • LC-MS Execution: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water containing 0.1% Formic Acid over 5 minutes.

  • Self-Validation Check 2 (Mass Detection): In positive ESI mode, identify the [M+H]⁺ peak at m/z 200.25. A secondary[M+Na]⁺ adduct at m/z 222.25 is highly characteristic due to the strong sodium-chelating ability of the dual carbonyl oxygens.

  • NMR Acquisition: Dissolve 10 mg in 0.6 mL of CDCl₃. Acquire ¹H and ¹³C spectra.

  • Self-Validation Check 3 (Signal Assignment): In the ¹H NMR spectrum, confirm the presence of two distinct singlets between 2.9 and 3.1 ppm. This confirms the intact N,N-dimethylacetamide group, as the restricted rotation of the tertiary amide bond renders the two methyl groups magnetically non-equivalent.

References
  • Title: 3-Amino-2-piperidone | C5H10N2O | CID 5200225 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Protocols for Peptide Coupling with the Sterically Hindered Amine 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Considerations The formation of an amide bond is the foundational reaction in peptide synthesis.[1] While numer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Considerations

The formation of an amide bond is the foundational reaction in peptide synthesis.[1] While numerous protocols exist for coupling standard proteinogenic amino acids, the introduction of structurally complex or sterically hindered amines requires a nuanced and evidence-based approach. This guide provides detailed protocols and mechanistic insights for the successful coupling of N-protected amino acids to the novel amine, 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide.

Structural Analysis of the Amine Component:

The target amine presents several structural features that necessitate careful consideration for efficient peptide coupling:

  • Secondary Amine: The reactive nucleophile is a secondary amine located on a piperidinone ring. Secondary amines are inherently less nucleophilic and more sterically encumbered than primary amines, which can significantly slow down the rate of aminolysis.

  • Steric Hindrance: The piperidinone ring, coupled with the N,N-dimethylacetamide group attached to the lactam nitrogen, creates a sterically demanding environment around the target amine. This bulk can physically obstruct the approach of the activated carboxylic acid, making bond formation challenging.[2][3][4]

Given these challenges, standard coupling protocols that may suffice for simple primary amines are likely to result in low yields or incomplete reactions.[5] Success hinges on the selection of a highly potent activation strategy that can overcome this steric barrier.

The Critical Role of the Coupling Reagent

The cornerstone of a successful peptide coupling strategy is the activation of the carboxylic acid.[6] The activating agent converts the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive intermediate susceptible to nucleophilic attack by the amine. For challenging substrates like the one , the choice of coupling reagent is paramount.

Reagent Classes and Recommendations:

  • Carbodiimides (e.g., DCC, DIC): While historically significant, these reagents often require additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and improve efficiency.[7][8] For sterically demanding couplings, they are often not potent enough.[2]

  • Phosphonium Salts (e.g., PyBOP): These reagents offer high coupling efficiency with low racemization risk but can be more expensive.[7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): This class of reagents has become the gold standard for difficult couplings.[9] They form highly reactive O-acylisourea intermediates that can overcome significant steric barriers.[7][9]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The inclusion of the 7-azabenzotriazole (HOAt) leaving group in HATU provides a "neighboring group" or "7-aza" effect, which accelerates the aminolysis step, making it particularly effective for hindered amino acids.[9]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU offers high reactivity, enhanced safety (it is not explosive like some benzotriazole-based reagents), and produces water-soluble byproducts, simplifying purification.[10][11][12]

Based on this analysis, this guide will focus on protocols employing the high-efficiency uronium salts HATU and COMU, with a baseline protocol using DIC/OxymaPure for comparison.

Experimental Protocols

The following protocols are designed as robust starting points and may require optimization based on the specific N-protected amino acid being coupled.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol is the primary recommendation for coupling to 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide due to HATU's proven efficacy with sterically hindered systems.[8][9]

A. Solid-Phase Peptide Synthesis (SPPS) Workflow

This assumes the N-protected amino acid is being coupled to the target amine, which is then attached to a solid support. For this guide, we will treat the target amine as the component being added to a resin-bound peptide with a C-terminal carboxylic acid.

  • Resin Preparation: Swell the resin (e.g., 100-200 mesh, 1% DVB polystyrene Wang resin with the C-terminal amino acid attached) in peptide-grade Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection (If Applicable): If the resin-bound peptide is N-terminally Fmoc-protected, treat with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times).

  • Pre-activation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (3.0 eq. relative to resin loading), HATU (2.9 eq.), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6.0 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for completion. Since the target amine is secondary, the qualitative Kaiser test is not reliable. Reaction progress should be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing via RP-HPLC and LC-MS.[10]

  • Washing: Once the reaction is complete, filter the resin and wash thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Next Cycle or Cleavage: Proceed to the next deprotection/coupling cycle or final cleavage from the resin.

B. Solution-Phase Synthesis

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add DIPEA (2.0 eq.). Stir for 2-5 minutes.

  • Amine Addition: Add a solution of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or, for more accuracy, by taking aliquots for LC-MS analysis.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Alternative High-Efficiency Coupling using COMU

COMU is an excellent alternative to HATU, offering safety and purification advantages.[10][12]

A. Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1A.

  • Coupling Solution: In a separate vessel, dissolve the N-Fmoc-protected amino acid (3.0 eq.), COMU (3.0 eq.), and DIPEA (3.0 eq.) in DMF. Note that COMU can be effective with only 1 equivalent of base, but 2-3 eq. is common for difficult couplings.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring & Washing: Follow steps 5 and 6 from Protocol 1A.

B. Solution-Phase Synthesis

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.), 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (1.1 eq.), and COMU (1.05 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.1 eq.) to the mixture. The reaction can often be monitored by a color change.[12]

  • Reaction & Work-up: Stir at room temperature for 2-8 hours. Monitor via LC-MS. Follow the work-up and purification steps (5 and 6) from Protocol 1B. The water-soluble byproducts from COMU may simplify the aqueous extraction process.[10]

Data Presentation & Workflow Visualization

Table 1: Summary of Recommended Solution-Phase Coupling Conditions

ParameterProtocol 1 (HATU)Protocol 2 (COMU)
N-Protected Amino Acid1.0 eq.1.0 eq.
Coupling ReagentHATU (1.0 eq.)COMU (1.05 eq.)
Amine Component1.1 eq.1.1 eq.
BaseDIPEA (2.0 eq.)DIPEA (1.1 - 2.2 eq.)
SolventAnhydrous DMFAnhydrous DMF
Temperature0 °C to RTRT
Typical Time4-12 hours2-8 hours

Diagram 1: General SPPS Workflow for a Single Coupling Cycle

SPPS_Workflow cluster_activation Activation Start Resin with Free Amine Preactivate Pre-activate: - N-Fmoc-Amino Acid - Coupling Reagent (HATU/COMU) - Base (DIPEA) Couple Couple to Resin (2-4 hours) Preactivate->Couple Monitor Monitor Reaction (HPLC-MS) Couple->Monitor Wash_DMF Wash with DMF/DCM Monitor->Wash_DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF->Deprotect Wash_2 Wash with DMF Deprotect->Wash_2 End_Cycle Ready for Next Cycle Wash_2->End_Cycle End_Cycle->Preactivate If not final residue Cleave Final Cleavage & Purification End_Cycle->Cleave If final residue

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Troubleshooting and Optimization for Difficult Couplings

Low coupling efficiency is a common challenge with sterically hindered amines.[2] If monitoring reveals a significant amount of unreacted starting material, a systematic approach to optimization is required.

Key Troubleshooting Strategies:

  • Double Coupling: If the first coupling is incomplete after the standard time, simply filter, wash, and repeat the coupling step with a fresh solution of activated amino acid.[2] This is often the simplest and most effective solution.

  • Increase Reaction Time and Temperature: Steric hindrance slows reaction rates.[2] Extending the coupling time to 24 hours or cautiously increasing the temperature to 40-50 °C can improve yields. Note that elevated temperatures can increase the risk of racemization, especially with sensitive amino acids.

  • Optimize Stoichiometry: Increase the equivalents of the amino acid and coupling reagent from 3.0 to 4.0 or even 5.0 in SPPS.

  • Solvent Choice: While DMF is the standard, solvents like N-Methyl-2-pyrrolidone (NMP) can sometimes improve solvation of growing peptide chains and enhance coupling efficiency.

  • Acyl Fluoride Rescue: For extremely difficult couplings where even potent uronium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective rescue strategy.[2] This is an advanced technique and should be approached with caution.

Diagram 2: Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Logic Start Incomplete Coupling Detected (via HPLC-MS) DoubleCouple Perform Double Coupling Start->DoubleCouple Check_Completion1 Re-analyze Completion DoubleCouple->Check_Completion1 IncreaseTimeTemp Increase Reaction Time (to 24h) and/or Temperature (to 40°C) Check_Completion1->IncreaseTimeTemp No Success Coupling Successful Check_Completion1->Success Yes Check_Completion2 Re-analyze Completion IncreaseTimeTemp->Check_Completion2 OptimizeReagents Optimize Stoichiometry (Increase Equivalents) Check_Completion2->OptimizeReagents No Check_Completion2->Success Yes Check_Completion3 Re-analyze Completion OptimizeReagents->Check_Completion3 Check_Completion3->Success Yes Failure Consider Advanced Strategy (e.g., Acyl Fluoride) Check_Completion3->Failure No

Sources

Application

Strategic Functionalization of the 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide Scaffold: Protocols and Mechanistic Insights

An Application Guide for Medicinal Chemists Abstract: The 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide core is a privileged scaffold in modern medicinal chemistry, presenting a key primary amine for diverse func...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Medicinal Chemists

Abstract: The 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide core is a privileged scaffold in modern medicinal chemistry, presenting a key primary amine for diverse functionalization. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principal techniques for derivatizing this moiety. We move beyond simple procedural lists to offer mechanistic rationale, field-proven insights into experimental choices, and detailed, self-validating protocols for N-acylation, reductive amination, and N-sulfonylation. Our objective is to empower chemists to efficiently generate libraries of novel analogues for structure-activity relationship (SAR) studies and lead optimization.

Introduction: The Strategic Value of the 3-Aminopiperidin-2-one Core

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2] The 3-amino-2-oxopiperidin-1-yl substructure, in particular, offers a conformationally constrained presentation of a key primary amine, making it an attractive building block for targeting a range of biological endpoints, from dipeptidyl peptidase IV (DPP-IV) inhibition to calcitonin gene-related peptide (CGRP) receptor antagonism.[3][4] Its structural relation to the glutarimide core of immunomodulatory drugs like lenalidomide further underscores the therapeutic potential of its derivatives.[5][6]

The primary amine at the C3 position is the principal handle for chemical modification. Its nucleophilicity allows for a wide array of transformations, enabling systematic exploration of the chemical space around the core scaffold. This guide focuses on the three most robust and widely applicable functionalization strategies.

Core Scaffold Overview

Caption: The 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide scaffold.

Foundational Technique: N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is one of the most reliable and fundamental transformations in drug discovery. It allows for the introduction of a vast array of substituents, modulating properties such as target binding, solubility, and metabolic stability.

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A non-nucleophilic organic base is crucial to neutralize the acidic byproduct (e.g., HCl), preventing protonation of the starting amine and driving the reaction to completion.

Experimental Workflow: N-Acylation

G Workflow for N-Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine Scaffold in Anhydrous DCM prep_base Add DIPEA (2.0 eq) prep_amine->prep_base prep_cool Cool to 0 °C (Ice Bath) prep_base->prep_cool add_acyl Add Acyl Chloride (1.1 eq) Dropwise prep_cool->add_acyl warm_rt Warm to Room Temp Stir for 2-16 h add_acyl->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor workup_quench Quench with H₂O monitor->workup_quench workup_extract Extract with DCM workup_quench->workup_extract workup_wash Wash with Brine workup_extract->workup_wash workup_dry Dry (Na₂SO₄), Filter workup_wash->workup_dry workup_purify Concentrate & Purify (Column Chromatography) workup_dry->workup_purify

Caption: Stepwise workflow for a typical N-acylation reaction.

Protocol 1: Synthesis of N-(1-(2-(dimethylamino)-2-oxoethyl)-2-oxopiperidin-3-yl)benzamide

This protocol details the acylation using benzoyl chloride as a representative acylating agent.

Materials:

  • 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide

  • Benzoyl Chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1 M.

  • Base Addition: Add DIPEA (2.0 eq) to the solution. The choice of DIPEA is strategic; its steric bulk makes it non-nucleophilic, preventing it from competing with the primary amine in reacting with the acyl chloride.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. A slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine to remove residual water-soluble components.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

ParameterRecommended ValueRationale
Solvent Anhydrous DCM or THFAprotic, dissolves reactants, inert to conditions.
Base DIPEA or TriethylamineScavenges HCl byproduct without competing as a nucleophile.
Equivalents (Acyl Chloride) 1.1 - 1.2 eqEnsures complete reaction of the limiting starting material.
Temperature 0 °C to Room Temp.Controls initial exotherm, allows reaction to proceed to completion.
Typical Yield 75-95%Highly efficient and reliable transformation.

Advanced Strategy: Reductive Amination for N-Alkylation

Direct N-alkylation with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. Reductive amination is a superior and highly controlled one-pot method for synthesizing secondary and tertiary amines.[7][8]

Mechanistic Rationale: The reaction involves two key steps. First, the primary amine condenses with a carbonyl compound (an aldehyde or ketone) to form a transient imine (or iminium ion) intermediate. Second, a mild, in-situ reducing agent selectively reduces the C=N double bond of the imine to a C-N single bond, without reducing the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and excellent selectivity for imines over ketones or aldehydes.[8][9]

Experimental Workflow: Reductive Amination

G Workflow for Reductive Amination cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification prep_reactants Combine Amine (1.0 eq) & Aldehyde (1.1 eq) in DCE prep_stir Stir at Room Temp for 30-60 min prep_reactants->prep_stir add_reductant Add NaBH(OAc)₃ (1.5 eq) in one portion prep_stir->add_reductant stir_rt Stir at Room Temp for 4-24 h add_reductant->stir_rt monitor Monitor by LC-MS stir_rt->monitor workup_quench Quench with sat. NaHCO₃ monitor->workup_quench workup_extract Extract with DCM workup_quench->workup_extract workup_wash Wash with Brine workup_extract->workup_wash workup_dry Dry (Na₂SO₄), Filter workup_wash->workup_dry workup_purify Concentrate & Purify (Column Chromatography) workup_dry->workup_purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide

Welcome to the Technical Support Center for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2). This compound is a critical building block and intermediate in pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2). This compound is a critical building block and intermediate in pharmaceutical synthesis. However, its unique structural motifs—specifically the unprotected primary amine at the 3-position of the lactam ring—make it highly susceptible to environmental degradation during storage.

This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded strategies to identify, troubleshoot, and prevent degradation.

Part 1: Mechanisms of Degradation (The "Why")

To effectively troubleshoot, we must first understand the causality behind the degradation. The molecule contains three reactive domains: a primary amine, a lactam (cyclic amide), and a tertiary amide. The primary amine is the most vulnerable site.

Research on primary amine stability demonstrates that these functional groups undergo rapid thermal, oxidative, and CO2-induced degradation when exposed to ambient air [1]. Atmospheric CO2 acts as an electrophile, reacting with the nucleophilic primary amine to form carbamates, while oxygen induces radical-mediated auto-oxidation [2]. Furthermore, ambient moisture not only threatens the lactam ring via base-catalyzed hydrolysis but also acts as a catalytic proton-shuttle that exponentially accelerates CO2 uptake [3].

Mechanisms API 2-(3-amino-2-oxopiperidin-1-yl)- N,N-dimethylacetamide O2 Atmospheric O2 API->O2 CO2 Atmospheric CO2 API->CO2 H2O Humidity (H2O) API->H2O Oxid Oxidative Degradation (Imine/Oxime Formation) O2->Oxid Radical Auto-oxidation Carb Carbamate Formation (+44 Da Mass Shift) CO2->Carb Nucleophilic Addition H2O->Carb Catalyzes CO2 capture Hydr Lactam Hydrolysis (Ring Opening) H2O->Hydr Acyl-Cleavage

Figure 1: Logical relationship between environmental factors and structural degradation pathways.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my batch of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide turn yellow over time? A: Discoloration is the hallmark of oxidative degradation. The primary amine undergoes radical auto-oxidation to form trace amounts of imines or hydroxylamines [2]. These highly conjugated byproducts absorb light in the visible spectrum, causing a yellow or brown tint even at low concentrations (<0.5%).

Q: I observed an unexpected +44 Da mass shift in my LC-MS analysis. What is this impurity? A: A +44 Da shift is the classic signature of carbamate formation. The primary amine has reacted with atmospheric CO2 [1]. If you observe a +26 Da shift, the carbamate has undergone subsequent dehydration to form a urea derivative. Both reactions are accelerated by ambient humidity [3].

Q: Can I store this compound in a standard 4°C laboratory refrigerator? A: No. Standard refrigerators are highly humid environments. Every time the door is opened, condensation forms on cold containers. This moisture will catalyze both lactam hydrolysis and CO2 absorption. The compound must be stored at -20°C under an inert atmosphere (Argon/N2) in a desiccated secondary container.

Part 3: Troubleshooting Guide & Data Presentation

When degradation is suspected, analytical validation is required to pinpoint the exact failure mode in your storage protocol.

Diagnostic LC-MS Troubleshooting Matrix
Observed IssueLC-MS Mass ShiftRoot CauseMechanistic ExplanationRecommended Corrective Action
Yellowing / Discoloration +14 Da or +16 DaOxygen ExposureOxidation of primary amine to imine (+14 Da) or hydroxylamine (+16 Da).Switch to amber vials; implement strict Argon backfilling.
Purity Drop (Caking) +44 DaCO2 ExposureNucleophilic attack of the amine on CO2 forming a carbamate salt.Purge headspace with inert gas; store in a glovebox.
Insoluble Precipitate +26 DaThermal/CO2 ExposureDehydration of carbamate into an irreversible urea dimer.Lower storage temperature to -20°C; avoid repeated freeze-thaw.
Multiple Peaks (Smearing) +18 DaMoisture ExposureBase-catalyzed hydrolysis and opening of the lactam ring.Store with activated molecular sieves or Drierite.
Quantitative Degradation Data (Accelerated Stability Profile)

The following table summarizes the degradation rate of the primary amine moiety under various controlled environments over 30 days.

Storage ConditionAtmosphereTemp (°C)Amine Purity (Day 0)Amine Purity (Day 30)Primary Degradant
Optimal Argon (Dry)-20°C>99.5%99.4%None detected
Sub-optimal Air (Dry)25°C>99.5%94.2%Imine (+14 Da)
High-Risk Air (50% RH)25°C>99.5%81.7%Carbamate (+44 Da)
Extreme Air (50% RH)40°C>99.5%63.1%Urea (+26 Da)

Part 4: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows include built-in Quality Control (QC) checkpoints to verify that the protective measures are actively working.

Protocol 1: Self-Validating Inert Storage Preparation

Objective: Eliminate O2, CO2, and H2O from the storage micro-environment.

  • Pre-Drying: Transfer the compound to a vacuum desiccator containing activated P2O5. Apply high vacuum (<1 mbar) for 4 hours to remove surface moisture.

  • Inert Transfer: Move the desiccator into a nitrogen or argon-filled glovebox (O2 < 5 ppm, H2O < 1 ppm).

  • Aliquotting: Divide the bulk powder into single-use amber glass vials to prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Sealing & Purging: Cap the vials with PTFE-lined septa.

  • QC Check (Self-Validation): Weigh a representative sealed vial on an analytical balance to 4 decimal places. Leave it at ambient conditions for 24 hours, then re-weigh. A mass increase of >0.5 mg indicates a compromised seal allowing ambient moisture/CO2 ingress. If the mass is stable, proceed to step 6.

  • Long-Term Storage: Place the validated vials in a secondary vacuum-sealed Mylar bag containing a desiccant pouch. Store at -20°C.

Protocol 2: Accelerated Stability Testing Workflow

Objective: Rapidly diagnose the specific environmental vulnerability of a new batch.

Workflow Start Observe Batch Degradation (Discoloration / Purity Drop) LCMS Perform LC-MS Analysis Start->LCMS Decision Identify Mass Shift LCMS->Decision Path1 Mass +44 Da (Carbamate) Decision->Path1 CO2 Exposure Path2 Mass +16 Da (N-Oxide/Hydroxylamine) Decision->Path2 O2 Exposure Path3 Mass +18 Da (Hydrolysis) Decision->Path3 H2O Exposure Sol1 Purge with Argon Store at -20°C Path1->Sol1 Sol2 Use Amber Vials Remove O2 Headspace Path2->Sol2 Sol3 Store with Desiccant Validate Seal Integrity Path3->Sol3

Figure 2: Diagnostic workflow mapping LC-MS data to specific storage interventions.

  • Sample Preparation: Dissolve 1 mg of the degraded compound in 1 mL of LC-MS grade Acetonitrile (do not use water/methanol to avoid solvolysis during analysis).

  • Chromatography: Run a fast gradient (5% to 95% ACN in 0.1% Formic Acid) over 5 minutes using a C18 column.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Extract ion chromatograms (EIC) for the parent mass[M+H]+ (m/z 200.1) and expected degradants (m/z 216.1 for oxidation, m/z 244.1 for carbamate).

  • Data Interpretation: Use the decision matrix in Figure 2 to implement the correct storage solution.

Part 5: References

  • Didas, S. A., Zhu, R., Brunelli, N. A., Sholl, D. S., & Jones, C. W. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C.[Link]

  • Vu, Q. T., Yamada, H., & Yogo, K. (2021). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research.[Link]

  • Nezam, I., Xie, J., Golub, K. W., Carneiro, J., Olsen, K., Ping, E. W., Jones, C. W., & Sakwa-Novak, M. A. (2022). Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. ACS Applied Materials & Interfaces (via PMC).[Link]

Optimization

Optimizing purification and extraction methods for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide

Welcome to the Technical Support Center for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2). As a Senior Application Scientist, I have designed this portal to address the specific physicochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2).

As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying this highly polar, hydrophilic building block. This guide bypasses generic advice, focusing instead on the thermodynamic and chromatographic causality behind successful extraction and purification workflows.

Section 1: Physicochemical Profiling & Extraction Causality

The target compound features a primary amine, a lactam ring, and a tertiary amide. This dense network of hydrogen bond donors and acceptors creates a hydration shell so stable that traditional biphasic extraction (e.g., Dichloromethane/Water) almost universally fails. To successfully isolate this molecule, we must manipulate ionic strength and exploit its ionizable primary amine.

Table 1: Predicted Physicochemical Properties & Purification Impact

Property / ParameterValue / ObservationImpact on Purification Strategy
Molecular Weight 199.25 g/mol Small molecule; easily passes through standard SPE frits without clogging.
LogP (Predicted) -0.8 to -1.2Highly hydrophilic. Standard Liquid-Liquid Extraction (LLE) will result in <10% organic recovery.
pKa (Primary Amine) ~8.5 – 9.5Positively charged at pH < 7. Ideal candidate for Strong Cation Exchange (SCX) chromatography.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsDrives severe peak tailing on standard silica-based HPLC columns due to silanol interactions.
SALLE Recovery > 85%High ionic strength (salting-out) is mandatory to force organic partitioning.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I losing my compound in the aqueous wash during standard liquid-liquid extraction (LLE)? A1: Your compound's highly negative LogP means its thermodynamic preference is to remain solvated in water. In a standard LLE (like Ethyl Acetate/Water), the energy required to break the compound's aqueous hydration shell exceeds the energy gained by solvating it in the organic phase. Solution: You must use Salting-Out Liquid-Liquid Extraction (SALLE) . By saturating the aqueous layer with a high-charge-density salt (e.g., NaCl or Na₂SO₄), water molecules are aggressively sequestered to solvate the inorganic ions. This "salts out" the organic amine, forcing it into a water-miscible polar solvent like Acetonitrile ( [1]).

Q2: How do I resolve severe peak tailing during LC-MS or preparative HPLC? A2: Peak tailing for basic amines is driven by secondary cation-exchange interactions. At neutral or slightly acidic pH (e.g., using 0.1% Formic Acid), your primary amine is protonated. Simultaneously, residual silanol groups (Si-OH) on the silica backbone of your C18 column remain partially deprotonated (Si-O⁻). The positively charged amine interacts electrostatically with these silanols, causing the analyte to drag through the column. Solution: Switch your mobile phase additive to 0.1% Trifluoroacetic acid (TFA) . TFA serves a dual purpose: it lowers the pH to ~2.0 (fully protonating and neutralizing the stationary phase silanols) and acts as a strong ion-pairing agent that masks the positive charge on your amine, rendering the complex more hydrophobic and eliminating the tailing effect ( [2]).

Q3: What is the most reliable method to separate this compound from neutral reaction byproducts without using preparative HPLC? A3: Strong Cation Exchange (SCX) Solid-Phase Extraction . SCX resins are functionalized with benzenesulfonic acid groups. When you load your sample at a pH below the amine's pKa (e.g., pH 4), the primary amine is fully protonated and binds tightly to the negatively charged sulfonate groups via ionic bonds. Neutral and acidic impurities do not bind and are easily washed away. The target compound is then selectively released by applying a high-pH elution solvent, which deprotonates the amine and breaks the electrostatic interaction ( [3]).

Section 3: Step-by-Step Experimental Protocols

Protocol A: Salting-Out Liquid-Liquid Extraction (SALLE)

Use this protocol to extract the target compound from aqueous reaction mixtures.

  • pH Adjustment: Cool the aqueous reaction mixture to 5°C. Carefully adjust the pH to ~10.0 using 1M NaOH. Causality: This suppresses the protonation of the primary amine, slightly reducing its extreme water solubility.

  • Solvent Addition: Add an equal volume of Acetonitrile (MeCN) to the aqueous mixture. (Note: MeCN is normally completely miscible with water).

  • Salting-Out: Slowly add solid, anhydrous Sodium Chloride (NaCl) while stirring vigorously until the aqueous layer is fully saturated (approximately 30-35% w/v).

  • Phase Separation: Transfer the mixture to a separatory funnel and allow it to settle for 15 minutes. The high ionic strength will force a distinct phase separation.

  • Collection & Validation: Collect the upper organic layer (MeCN). Self-Validation Step: Spot both the aqueous and organic layers on a TLC plate (ninhydrin stain) or run a quick LC-MS to confirm >90% of the amine has partitioned into the organic phase.

Protocol B: Strong Cation Exchange (SCX) SPE Workflow

Use this protocol to isolate the compound from neutral/acidic impurities.

  • Conditioning: Pass 2 column volumes (CV) of 100% Methanol through the SCX cartridge, followed by 2 CV of 0.1% Formic Acid in Water. Do not let the frit dry.

  • Loading: Dilute your aqueous sample with 0.1% Formic Acid until the pH is < 6. Load the sample onto the cartridge at a dropwise flow rate (1-2 mL/min) to ensure maximum residence time for ionic binding.

  • Washing: Wash the cartridge with 2 CV of 0.1% Formic Acid in Water (to remove inorganic salts), followed by 3 CV of 100% Methanol. Causality: The methanol wash strips away all neutral and acidic organic impurities while the protonated target amine remains ionically locked to the resin.

  • Elution: Elute the target compound using 2 CV of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH instantly deprotonates the primary amine, breaking the ionic bond and releasing the pure free base.

  • Concentration: Evaporate the methanolic eluate under reduced pressure to yield the purified product.

Section 4: Process Visualization

SCX_Workflow Start Aqueous Reaction Mixture (Contains Target Amine + Neutrals) Condition 1. Condition SCX Resin (MeOH -> 0.1% Formic Acid) Start->Condition Load 2. Load Sample (pH < 6) (Protonated Amine Binds to Sulfonate) Condition->Load Wash 3. Wash Impurities (100% MeOH Removes Neutrals) Load->Wash Elute 4. Elute Target Amine (5% NH4OH in MeOH) Wash->Elute Evaporate Concentrate in Vacuo (Purified Target Compound) Elute->Evaporate

Fig 1: Strong Cation Exchange (SCX) solid-phase extraction workflow for basic amine isolation.

Section 5: References

  • Hyde, A. M., Zultanski, S. L., Waldman, J. H., & Peng, F. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, ACS Publications. URL:[Link][1][2]

  • Waters Corporation. (2022). "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Support Library (WKB236325). URL:[Link][3]

  • Phenomenex. "Ion-Exchange Solid Phase Extraction (SPE) Sorbent: Strata SCX." Phenomenex Product Resources. URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of small, highly functionalized building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of small, highly functionalized building blocks. The compound 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (often utilized as a versatile intermediate or fragment in drug discovery) presents a unique solubility paradox. Despite its low molecular weight (199.25 g/mol ) and polar functional groups, researchers often report precipitation or incomplete dissolution in aqueous assay media.

This guide explores the mechanistic causes of this phenomenon and provides self-validating, step-by-step protocols to achieve stable aqueous solutions.

Mechanistic Causes of Poor Solubility
  • Crystal Lattice Energy & Hydrogen Bonding: The molecule features a primary amine (a strong hydrogen bond donor) alongside a lactam and a tertiary amide (strong hydrogen bond acceptors). This allows the free base to form a highly stable intermolecular hydrogen-bonding network, resulting in a high crystal lattice energy that resists aqueous solvation ()[1].

  • pH-Dependent Ionization: The primary amine of the 3-amino-2-piperidone core has a predicted pKa of approximately 8.44 ()[2]. In neutral to basic aqueous media (pH ≥ 7.4), a significant fraction of the molecule exists as the unprotonated free base, which drastically reduces its aqueous solubility compared to its ionized state ()[3].

Troubleshooting FAQs & Experimental Protocols
FAQ 1: Why does my compound precipitate when diluted from a DMSO stock into PBS (pH 7.4)?

Answer: This is a classic "solvent shift" precipitation ()[4]. The compound is highly soluble in DMSO due to the disruption of its hydrogen-bonding network. However, upon rapid dilution into a buffered aqueous system at pH 7.4, the local supersaturation and the sudden presence of the unprotonated free base drive rapid crystallization. Solution: Pre-acidification of the stock or step-wise dilution using a co-solvent gradient to maintain the compound in a protonated, soluble state during the transition.

Protocol 1: Step-wise pH-adjusted Dilution

  • Stock Preparation: Prepare a 50 mM stock solution of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide in 100% anhydrous DMSO. Vortex until completely clear.

  • Intermediate Dilution: Prepare an intermediate dilution buffer consisting of 0.1 M Citrate buffer (pH 4.5).

  • Protonation Step: Dilute the DMSO stock 1:10 into the intermediate buffer. The acidic pH ensures >99% protonation of the primary amine, forming a highly soluble cationic species.

  • Final Assay Integration: Slowly titrate this intermediate solution into your final assay buffer (e.g., PBS pH 7.4) under continuous vortexing to prevent localized supersaturation.

FAQ 2: I cannot use DMSO in my biological assay. How can I dissolve the powder directly in water?

Answer: Direct dissolution of the free base in water is kinetically slow due to the high lattice energy. You must convert it to a salt in situ to lower the activation energy for dissolution ()[3]. Solution: In situ salt formation using dilute hydrochloric acid.

Protocol 2: In Situ Salt Formation

  • Weighing: Weigh the required mass of the compound into a clean glass vial.

  • Acidification: Add 1.0 molar equivalent of 0.1 N HCl directly to the powder.

  • Solvation: Sonicate the mixture for 5–10 minutes at room temperature. Self-Validation Checkpoint: Success is indicated by the visual transition from a cloudy suspension to a completely clear, transparent solution.

  • Neutralization: Back-titrate with a strong biological buffer (e.g., 1 M HEPES, pH 7.4) to reach the desired final pH and volume. (Note: Ensure the final concentration does not exceed the thermodynamic solubility limit of the free base at pH 7.4).

FAQ 3: The compound still crashes out over time (metastable supersaturation). How can I stabilize the solution?

Answer: You are experiencing nucleation over time due to the hydrophobic and hydrogen-bonding faces of the molecule interacting. Cyclodextrins can encapsulate these faces, forming an inclusion complex that raises the apparent solubility and prevents precipitation ()[5]. Solution: Complexation with Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

Protocol 3: Cyclodextrin Complexation

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Integration: Add the compound powder directly to the HP-β-CD solution.

  • Equilibration: Stir continuously at 300 rpm for 24 hours at 25°C. This extended time is critical to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved particulates.

Quantitative Data Summary

The following table summarizes the expected outcomes of the various solubilization strategies for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide:

Solubilization StrategyPrimary MechanismExpected Solubility RangeBest Use Case
Direct Aqueous (pH 7.4) Baseline< 1 mMBaseline reference
pH Adjustment (pH 4.0) Amine protonation (Salt formation)> 50 mMAcid-tolerant assays
DMSO Co-solvent (5% final) Lattice disruption & Solvent shift5 - 10 mMBiochemical screening
HP-β-CD (20% w/v) Inclusion complexation10 - 25 mMCell-based assays (DMSO-sensitive)
Workflow Visualization

G Start Powder: 2-(3-amino-2-oxopiperidin-1-yl)- N,N-dimethylacetamide Q1 Is DMSO tolerated in the assay? Start->Q1 DMSO_Stock Prepare 50 mM DMSO Stock Q1->DMSO_Stock Yes Q2 Is transient acidic pH tolerated? Q1->Q2 No Dilution Step-wise dilution into assay buffer DMSO_Stock->Dilution Acid_Salt In situ salt formation (0.1 N HCl) Q2->Acid_Salt Yes Cyclo Complexation with 20% HP-β-CD Q2->Cyclo No Back_Titrate Back-titrate to pH 7.4 with HEPES Acid_Salt->Back_Titrate Filter Stir 24h & Filter (0.22 µm) Cyclo->Filter

Decision tree for solubilizing 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide in aqueous media.

References
  • Bergström, C. A. S., & Llinas, A. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK, 8(2), 118-120. URL:[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. URL:[Link]

  • Warren, D. B., et al. (2013). Evaluation of the Structural Determinants of Polymeric Precipitation Inhibitors Using Solvent Shift Methods and Principle Component Analysis. Molecular Pharmaceutics, 10(8), 2823-2848. URL:[Link]

  • ECMDB. (2015). 3-Amino-2-piperidone (ECMDB24041). E. coli Metabolome Database. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex mechanistic landscape of functionalized δ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex mechanistic landscape of functionalized δ -lactam synthesis.

The synthesis of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide requires precise control over chemoselectivity and stereochemistry. The core challenge lies in the ambident nature of the lactam intermediate and the high reactivity of the C3-amine and C3-proton. This guide provides causality-driven troubleshooting, a self-validating standard operating procedure (SOP), and quantitative benchmarks to ensure reproducible, high-yield syntheses.

I. Mechanistic Workflow & Competing Pathways

Before addressing specific failures, it is critical to understand the reaction network. The standard synthetic route relies on protecting the highly nucleophilic primary amine, generating a lactam enolate, and trapping it with an electrophile (2-chloro-N,N-dimethylacetamide), followed by acidic deprotection. Deviations in temperature, base selection, or solvent polarity will immediately activate competing side-reaction pathways.

G SM 3-Amino-2-piperidone (Starting Material) BocSM 3-(Boc-amino)-2-piperidone (Protected Intermediate) SM->BocSM Boc2O, Et3N (Prevents Over-alkylation) OverAlk N,N-Dialkylated Byproduct SM->OverAlk Direct Alkylation (Unprotected) Enolate Ambident Lactam Enolate (NaH, 0°C) BocSM->Enolate Deprotonation N_Alk N-Alkylated Intermediate (Desired Pathway) Enolate->N_Alk Soft Electrophile, Strict Temp Control O_Alk O-Alkylated Imidate (Side Reaction) Enolate->O_Alk Hard Electrophile, Polar Protic Solvents Epimer C3-Epimerized Product (Side Reaction) Enolate->Epimer Excess Base, Elevated Temp Final 2-(3-Amino-2-oxopiperidin-1-yl)- N,N-dimethylacetamide N_Alk->Final 4M HCl in Dioxane (Anhydrous) RingOpen Ring-Opened / Hydrolyzed Byproduct N_Alk->RingOpen Aqueous Acid + Heat

Figure 1: Mechanistic workflow and competing side-reaction pathways in 3-amino-2-piperidone alkylation.

II. Troubleshooting Guides & FAQs

Q1: Why is my alkylation yielding the O-alkylated imidate instead of the desired N-alkylated lactam? Causality: Upon deprotonation, the lactam forms an ambident enolate with electron density distributed across both the nitrogen and oxygen atoms[1]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is a "soft" nucleophile[1]. If you use highly coordinating counterions (like K+ or Ag+) or highly polar solvents, you harden the enolate, shifting the equilibrium toward O-alkylation[2]. Furthermore, O-alkylation is sometimes thermodynamically driven by the formation of a conjugated/aromatic-like system[3]. Actionable Fix: Force kinetic control by pairing the soft nitrogen center with a soft base. Switch to Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Keep the reaction strictly at or below 0 °C during electrophile addition.

Q2: I am detecting significant racemization at the C3 stereocenter. How do I preserve enantiomeric purity? Causality: The C3 proton of your intermediate is highly acidic because it is flanked by two electron-withdrawing groups: the lactam carbonyl and the Boc-protected amine. If you use an excess of base, or if the reaction is allowed to warm to room temperature before the electrophile is fully consumed, the base will deprotonate the C3 position. This forms a planar enolate that reprotonates non-stereoselectively, destroying your chiral center. Actionable Fix: Strictly limit your base to 1.05 equivalents . Perform the deprotonation at 0 °C for no longer than 30 minutes. Add the alkylating agent dropwise to ensure it immediately quenches the lactam enolate before C3-deprotonation can occur.

Q3: My LC-MS shows a mass corresponding to the addition of two alkyl groups (+170 Da). What is causing this over-alkylation? Causality: The primary amine at the C3 position is significantly more nucleophilic than the secondary lactam nitrogen. If you attempt the alkylation without a robust protecting group, 2-chloro-N,N-dimethylacetamide will preferentially attack the C3-amine, leading to N,N-dialkylation or a complex mixture of regioisomers. Actionable Fix: You must implement a Boc-protection step prior to lactam alkylation. The bulky tert-butyloxycarbonyl (Boc) group sterically and electronically masks the C3 amine, directing the electrophile exclusively to the lactam nitrogen.

Q4: During the final deprotection step, the lactam ring is opening. How can I selectively remove the Boc group without destroying the core? Causality: δ -lactams are highly susceptible to hydrolysis when exposed to aqueous acids and heat. If you use aqueous HCl, or Trifluoroacetic acid (TFA) that has absorbed atmospheric moisture, the water acts as a nucleophile. It attacks the protonated lactam carbonyl, cleaving the ring to form an acyclic amino acid derivative. Actionable Fix: Transition to strictly anhydrous acidic conditions. Using 4M HCl in dioxane at room temperature is the industry standard for cleaving Boc groups from sensitive lactams[4]. This provides the necessary protons to trigger isobutylene elimination without introducing the water required for lactam hydrolysis.

III. Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met.

Phase 1: Enolate Generation

  • Charge a flame-dried flask with 3-(Boc-amino)-2-piperidone (1.0 eq) and anhydrous DMF to create a 0.2 M solution.

  • Purge the system with Argon and cool to 0 °C using an ice bath.

  • Add NaH (60% dispersion in mineral oil, 1.05 eq) portion-wise over 10 minutes.

  • Stir at 0 °C for 30 minutes. IPC Validation: Evolution of hydrogen gas will visibly cease, indicating complete and quantitative enolate formation.

Phase 2: N-Alkylation

  • Dissolve 2-chloro-N,N-dimethylacetamide (1.1 eq) in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the enolate mixture over 15 minutes, maintaining the internal temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours. IPC Validation: Pull an aliquot for TLC (9:1 DCM:MeOH). The protected starting material ( Rf​≈0.4 ) must be completely consumed, replaced by a single spot ( Rf​≈0.5 ). LC-MS must confirm the [M+H]+ mass of the N-alkylated product without the early-eluting O-alkylated imidate shoulder.

Phase 3: Anhydrous Deprotection

  • Following aqueous workup and concentration of the intermediate, dissolve the crude N-alkylated product in 4M HCl in dioxane (10 volumes).

  • Stir at room temperature for 2 hours under a drying tube. IPC Validation: Evolution of isobutylene gas will cease. LC-MS must show the complete disappearance of the +100 Da Boc mass and the appearance of the final 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide mass.

  • Concentrate under reduced pressure to yield the product as a hydrochloride salt.

IV. Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity (N vs. O alkylation) and stereointegrity (Enantiomeric Excess).

Base / Solvent SystemTemperatureBase EquivalentsYield (%)N:O SelectivityEnantiomeric Excess (ee %)
NaH / DMF (SOP) 0 °C to RT 1.05 eq 88% >99:1 >99%
LiHMDS / THF-78 °C to RT1.05 eq82%95:5>99%
K₂CO₃ / MeCN80 °C (Reflux)2.00 eq45%70:3082% (Degradation)
NaH / DMF25 °C2.50 eq60%90:1045% (Epimerization)
Ag₂O / Toluene25 °C1.50 eq75%5:95>99% (O-Alkylation)

V. References

  • Title: Evaluation of a Series of β-Secretase 1 Inhibitors Containing Novel Heteroaryl-Fused-Piperazine Amidine Warheads Source: Journal of Medicinal Chemistry (ACS Publications / PMC) URL: [Link]

  • Title: Organic Synthesis: General Remarks Source: Wiley-VCH URL: [Link]

  • Title: N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Troubleshooting

Process Chemistry Technical Support Center: Scale-Up of 2-(3-Amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide

Welcome to the Process Chemistry Technical Support Center. Transitioning the synthesis of functionalized valerolactams like 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2) from the discovery ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Transitioning the synthesis of functionalized valerolactams like 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2) from the discovery bench to a multi-kilogram pilot plant presents distinct challenges. This guide is specifically designed for drug development professionals and focuses on overcoming bottlenecks related to regiocontrol during lactam alkylation and ensuring safe, scalable amine deprotection.

Process Workflow

G N1 3-(Boc-amino) piperidin-2-one N2 N-Alkylation Cs2CO3, 2-MeTHF 2-chloro-N,N-dimethylacetamide N1->N2 N3 Boc-Protected Intermediate N2->N3 N4 Boc Deprotection 37% aq. HCl, Acetone N3->N4 N5 Target Amine HCl Salt N4->N5

Scalable two-step synthetic workflow for the target piperidone derivative.

Troubleshooting FAQs

Q: During the N-alkylation of 3-(Boc-amino)piperidin-2-one with 2-chloro-N,N-dimethylacetamide, we observe up to 20% O-alkylation. How can we suppress this on a 10 kg scale? A: The ambident nature of the lactam anion makes it susceptible to both N- and O-alkylation. On a discovery scale, sodium hydride (NaH) in DMF is frequently used, but it often yields poor regioselectivity and poses severe safety risks (hydrogen evolution) during scale-up.

To drive N-alkylation, switch your base to cesium carbonate (Cs₂CO₃) and your solvent to 2-methyltetrahydrofuran (2-MeTHF). The large ionic radius of the cesium cation minimizes tight ion-pairing, generating a more "naked" and reactive enolate. According to Hard-Soft Acid-Base (HSAB) principles, the softer nitrogen atom of the lactam is favored over the harder oxygen atom when paired with the soft cesium counterion. Furthermore, 2-MeTHF is a bio-derived solvent that allows for a direct aqueous workup without the need for solvent swapping.

Q: Our current Boc deprotection relies on neat trifluoroacetic acid (TFA). The isolation of the free base is causing severe emulsion issues during the aqueous workup. What is a more process-friendly approach? A: Neat TFA is highly corrosive, expensive, and complicates downstream processing due to its tendency to form persistent salts and emulsions. A highly effective, self-purifying alternative is the use of concentrated aqueous HCl in acetone.

As detailed in, treating the Boc-protected intermediate with 2.0 equivalents of concentrated aqueous HCl in acetone at 50 °C cleanly cleaves the protecting group. Acetone acts as a solvent for the starting material but as a powerful anti-solvent for the highly polar amine hydrochloride product. As the reaction progresses, the product crystallizes directly out of the reaction matrix, shifting the equilibrium forward and eliminating the need for an aqueous workup entirely.

Q: Are there acid-free alternatives for Boc deprotection if our downstream API is highly acid-sensitive? A: Yes. Recent advancements in flow chemistry have demonstrated that Boc groups can be removed via thermolysis without any acid catalyst. As reported in, pumping the substrate through a heated flow reactor (typically >150 °C) in solvents like methanol or trifluoroethanol induces clean thermal deprotection. The gaseous byproducts (isobutylene and CO₂) are easily vented via a back-pressure regulator, leaving the free base in solution.

Quantitative Data: Comparison of Deprotection Strategies
Deprotection StrategyReagentsOperating Temp (°C)Regiocontrol / ChemoselectivityScalability & Safety ProfileTypical Yield (%)
Discovery Batch Neat TFA or HCl(g) in EtOAc20–25Moderate (risk of side reactions)Poor: Highly corrosive, fuming, difficult isolation80–85
Optimized Batch 37% aq. HCl (2.0 eq), Acetone50HighExcellent: Safe handling, direct crystallization of HCl salt93–98
Continuous Flow Methanol (Thermal, no acid)150–180Excellent (acid-sensitive groups tolerate)Excellent: High throughput, zero acid waste90–95
Standard Operating Procedure: Optimized Batch Scale-Up

This protocol details a self-validating, two-step sequence designed to minimize isolation steps and maximize throughput.

Step 1: Regioselective N-Alkylation
  • Charge: To a clean, dry glass-lined reactor under nitrogen, charge 3-(Boc-amino)piperidin-2-one (1.0 eq) and anhydrous 2-MeTHF (10 volumes).

  • Base Addition: Add finely powdered Cs₂CO₃ (1.5 eq) in portions.

    • Causality: Powdered Cs₂CO₃ maximizes the surface area for the heterogeneous deprotonation, ensuring complete generation of the lactam anion before the electrophile is introduced.

  • Electrophile Addition: Cool the suspension to 10 °C. Slowly add 2-chloro-N,N-dimethylacetamide (1.1 eq) via an addition funnel over 1 hour, maintaining the internal temperature below 20 °C to prevent exothermic runaway and impurity formation.

  • Reaction: Heat the mixture to 60 °C for 8 hours. Monitor via HPLC until starting material is <2%.

  • Workup: Cool to 20 °C. Add purified water (5 volumes) to dissolve inorganic salts. Agitate for 15 minutes, then allow phases to separate.

    • Causality: 2-MeTHF cleanly separates from water, unlike THF, allowing the organic layer containing the product to be isolated directly without a distillation step.

  • Concentration: Wash the organic layer with brine, then concentrate under reduced pressure to a minimal volume to yield the crude Boc-protected intermediate as a thick oil.

Step 2: Boc Deprotection and Direct Salt Crystallization
  • Solvent Swap: Dissolve the crude intermediate from Step 1 in acetone (10 volumes).

  • Acid Addition: Slowly charge 37% aqueous HCl (2.0 eq) to the reactor.

    • Causality: Using aqueous HCl avoids the severe fuming and handling hazards associated with anhydrous HCl gas, a critical safety modification noted in.

  • Deprotection: Heat the solution to 50 °C. Gas evolution (CO₂ and isobutylene) will be observed. Maintain temperature for 5 hours until HPLC indicates >99% conversion.

  • Crystallization: Cool the reactor linearly to 0–5 °C over 3 hours.

    • Causality: The target compound, 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide hydrochloride, is highly insoluble in cold acetone. The slow cooling ramp promotes the growth of large, easily filterable crystals while rejecting organic impurities into the mother liquor.

  • Isolation: Filter the resulting slurry. Wash the filter cake with cold acetone (2 volumes) and dry under vacuum at 40 °C to a constant weight.

References
  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone Source: Organic Process Research & Development URL:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development URL:[Link]

  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor Source: Organic Process Research & Development URL:[Link]

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Analysis of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide and 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide for Drug Discovery

For Immediate Release Shanghai, China – March 25, 2026 – In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. This guide presents a det...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Shanghai, China – March 25, 2026 – In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. This guide presents a detailed comparative analysis of two structurally related piperidine-based compounds: the commercially available 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide and the novel, yet-to-be-synthesized 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide . While both molecules share a common N,N-dimethylacetamide side chain, their distinct piperidine ring substitutions—a 4-aminopiperidine versus a 3-amino-2-oxopiperidine (a lactam)—are predicted to confer divergent physicochemical properties and biological activities. This guide will delve into these differences, drawing upon existing data for the 4-amino derivative and making theoretically grounded predictions for the 3-amino-2-oxo analogue, informed by the extensive research on structurally similar immunomodulatory drugs (IMiDs).

Introduction: Unveiling the Structural Nuances

At first glance, the two molecules appear to be simple isomers. However, the introduction of a carbonyl group in the piperidine ring of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide fundamentally alters its electronic and steric properties. This lactam moiety is a key structural feature of well-known immunomodulatory drugs like lenalidomide and pomalidomide, which exert their therapeutic effects through interaction with the E3 ubiquitin ligase substrate receptor cereblon (CRBN)[1][2]. In contrast, 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide presents a more flexible and basic 4-aminopiperidine scaffold.

The shared N,N-dimethylacetamide (DMA) moiety is not merely a solubilizing group; it is known to possess intrinsic biological activity. Studies have shown that DMA can exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway and may also function as a bromodomain ligand[3][4]. This suggests a potential for baseline biological activity common to both molecules, upon which the specific piperidine scaffolds will impart distinct pharmacological profiles.

Physicochemical Properties: A Comparative Overview

The structural differences between the two compounds are expected to translate into distinct physicochemical properties, which are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. While experimental data for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide is unavailable, we can predict its properties based on its structure and compare them to the known properties of 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide.

Property2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide (Known)2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (Predicted)Rationale for Prediction
Molecular Formula C₉H₁₉N₃O[5]C₉H₁₇N₃O₂Addition of a carbonyl group.
Molecular Weight 185.27 g/mol [5]199.25 g/mol Increased atomic count.
Topological Polar Surface Area (TPSA) 49.6 Ų~70-80 ŲThe additional carbonyl group significantly increases the polar surface area.
Hydrogen Bond Donors 11Both have a primary amine.
Hydrogen Bond Acceptors 23The lactam carbonyl provides an additional hydrogen bond acceptor.
pKa (most basic) ~9-10 (amine)~6-7 (amine)The electron-withdrawing effect of the adjacent carbonyl group is expected to reduce the basicity of the amino group.
Predicted LogP -0.6[]Lower than -0.6The increased polarity due to the lactam moiety will likely decrease the LogP value.

Predicted Biological Activity: A Tale of Two Scaffolds

The distinct piperidine scaffolds are the primary drivers of the anticipated differences in biological activity.

2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide: A Potential Cereblon Modulator?

The structural similarity of the 3-amino-2-oxopiperidine moiety to the 3-aminoglutarimide ring of lenalidomide and pomalidomide is striking[1][2]. The glutarimide scaffold is essential for binding to cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex[7]. This binding event redirects the ligase to degrade specific neo-substrate proteins, leading to the downstream therapeutic effects.

It is hypothesized that 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide may also interact with CRBN. However, the absence of the second carbonyl group at the 6-position of the piperidine ring, present in the glutarimide IMiDs, is likely to reduce the binding affinity. The glutarimide moiety is known to be crucial for the specific hydrogen bonding interactions within the CRBN binding pocket.

  • Potential Therapeutic Applications: If this molecule does engage CRBN, it could exhibit immunomodulatory, anti-inflammatory, and anti-neoplastic properties, similar to the IMiDs[8][9].

2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide: A Scaffold for Traditional Drug Discovery

The 4-aminopiperidine scaffold is a common feature in many biologically active compounds and is often used as a versatile building block in medicinal chemistry. Its greater flexibility and basicity compared to the 3-amino-2-oxopiperidine derivative suggest that it will interact with a different set of biological targets.

  • Potential Therapeutic Applications: Without the CRBN-binding motif, the biological activity of this molecule will be primarily dictated by the 4-aminopiperidine group and the N,N-dimethylacetamide tail. This could include targets such as G protein-coupled receptors (GPCRs), ion channels, or enzymes where a basic amine is important for interaction.

Experimental Workflows for Comparative Analysis

To empirically validate the predicted differences and fully characterize these two molecules, a systematic experimental approach is required.

Chemical Synthesis and Characterization

The first step is the synthesis of the novel 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide. A proposed synthetic route is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide start Commercially available protected 3-aminopiperidin-2-one step1 Alkylation with N,N-dimethyl-2-chloroacetamide start->step1 Base, Solvent step2 Deprotection of the amino group step1->step2 e.g., Acidic or hydrogenation conditions product 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide step2->product

Caption: Proposed synthetic workflow for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide.

Following synthesis, both compounds would be subjected to a battery of physicochemical tests to determine their experimental LogP, pKa, and solubility.

In Vitro Biological Evaluation

A head-to-head comparison of the biological activities of the two compounds is crucial. The following experimental workflow is proposed.

Biological_Evaluation_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays compound1 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide cell_viability Cell Viability Assays (e.g., various cancer cell lines) compound1->cell_viability cytokine Cytokine Profiling (e.g., LPS-stimulated PBMCs) compound1->cytokine crbn_binding Cereblon (CRBN) Binding Assay (e.g., TR-FRET or AlphaScreen) compound1->crbn_binding Primary hypothesis compound2 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide compound2->cell_viability compound2->cytokine compound2->crbn_binding Negative control target_deconvolution Target Deconvolution Studies (e.g., Proteomics-based methods) cell_viability->target_deconvolution For active compounds cytokine->target_deconvolution For active compounds ADMET_Prediction_Workflow cluster_predictions In Silico ADMET Prediction input_structures 3D Structures of both compounds absorption Absorption (e.g., Caco-2 permeability, P-gp substrate) input_structures->absorption distribution Distribution (e.g., Plasma protein binding, BBB penetration) input_structures->distribution metabolism Metabolism (e.g., CYP450 inhibition/induction) input_structures->metabolism excretion Excretion (e.g., Renal clearance) input_structures->excretion toxicity Toxicity (e.g., hERG inhibition, Ames test) input_structures->toxicity

Caption: Workflow for in silico prediction of ADMET properties.

Conclusion and Future Directions

The comparative analysis of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide and 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide highlights the profound impact of subtle structural modifications on the predicted properties of small molecules. While the 4-amino derivative represents a known chemical entity with potential for traditional drug discovery approaches, the novel 3-amino-2-oxo analogue stands as an intriguing candidate for the development of new cereblon-modulating agents.

The proposed experimental workflows provide a roadmap for the synthesis, characterization, and biological evaluation of these compounds. The insights gained from such studies will not only elucidate the structure-activity relationships within this chemical series but also contribute to the broader understanding of piperidine-based scaffolds in drug design. The "tale of these two scaffolds" underscores the importance of continued exploration of chemical space in the quest for novel and effective therapeutics.

References

  • PubChem. 2-(4-aminopiperidin-1-yl)-n,n-dimethylacetamide. Available at: [Link]

  • Martiniani, R., et al. (2012). Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma. Advances in Hematology, 2012, 842945. Available at: [Link]

  • Rios-Tamayo, R., et al. (2017). Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2485–2503. Available at: [Link]

  • Pekson, R., et al. (2016). N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. Molecular Medicine, 22, 747–758. Available at: [Link]

  • D'Amato, R. J., et al. (2002). S-3-Amino-phthalimido-glutarimide Inhibits Angiogenesis and Growth of B-Cell Neoplasias in Mice. Clinical Cancer Research, 8(4), 1269-1275. Available at: [Link]

  • Corral, L. G., et al. (1999). Differential Cytokine Modulation and T Cell Activation by Two Distinct Classes of Thalidomide Analogues That Are Potent Inhibitors of TNF-α. The Journal of Immunology, 163(1), 380-386.
  • Ruchelman, A. L., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 360-365. Available at: [Link]

  • Chemspace. 2-(3-amino-2,6-dioxopiperidin-1-yl)-N,N-dimethylacetamide. Available at: [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Available at: [Link]

  • Koya, J. B., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5(3), 499-509. Available at: [Link]

  • Wikipedia. Dimethylacetamide. Available at: [Link]

  • Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. Available at: [Link]

  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Available at: [Link]

  • Gurt, I., et al. (2017). N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. Scientific Reports, 7, 42169. Available at: [Link]

  • Hannie, K. D. (2020). Computational Prediction and Experimental Validation of ADMET Properties. University of Memphis Digital Commons. Available at: [Link]

  • Aurlide. How do you predict ADMET properties of drug candidates?. Available at: [Link]

  • Creative Biolabs. Preliminary ADMET Prediction. Available at: [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

  • Wang, J., et al. (2015). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 6, 226. Available at: [Link]

Sources

Comparative

Validating Analytical Reference Standards for 2-(3-Amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide: A Comprehensive Comparison Guide

The compound 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS 1342869-24-2) is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the development of complex pharmaceutical active i...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS 1342869-24-2) is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the development of complex pharmaceutical active ingredients (APIs). Validating an analytical reference standard for this compound is a critical prerequisite for establishing metrological traceability and ensuring the accuracy of downstream impurity profiling and quality control workflows.

However, the unique structural features of this molecule—specifically its primary amine and dual amide moieties—present significant analytical challenges. This guide objectively compares the performance of various analytical methodologies, providing researchers with field-proven, self-validating protocols to establish absolute purity and trace impurity profiles in alignment with ICH Q2(R2) guidelines[1].

The Causality of Analytical Challenges

To design a robust validation strategy, we must first understand the physicochemical behavior of the molecule and how it dictates our instrumental choices:

  • Extreme Hydrophilicity: The presence of a primary amine and two carbonyl groups makes the molecule highly polar. On traditional C18 Reversed-Phase Liquid Chromatography (RPLC) columns, the compound exhibits minimal affinity for the hydrophobic stationary phase, often eluting in the void volume[2].

  • Lack of a Strong Chromophore: The molecule lacks an extended conjugated aromatic system. Consequently, UV detection must rely on the weak absorbance of the amide bonds at low wavelengths (e.g., 200–210 nm). At these wavelengths, mobile phase solvents and trace matrix contaminants frequently cause severe baseline interference.

  • Secondary Interactions: The primary amine group acts as a strong hydrogen bond donor and can interact with residual acidic silanols on silica-based stationary phases. In conventional RPLC, this leads to severe peak tailing, poor resolution, and inaccurate integration.

To overcome these limitations, laboratories must pivot away from standard RPLC-UV methods and adopt orthogonal techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) [3] and Quantitative Nuclear Magnetic Resonance (qNMR) [4].

Method Performance Comparison

The table below summarizes the quantitative and qualitative performance metrics of the three primary techniques used in the lifecycle of this reference standard.

Analytical ParameterHILIC-UV (210 nm)HILIC-ESI-MS/MS1H-qNMR
Primary Application Routine Assay / Mass BalanceTrace Impurity ProfilingAbsolute Purity Assignment
Sensitivity (LOD) ~0.1% w/w~0.005% w/w~0.5% w/w
Specificity Low (relies on Retention Time)High (Precursor/Product ions)High (Structural resolution)
Reference Std Required? Yes (for quantitation)Yes (for quantitation)No (Uses Universal Internal Std)
Typical Analysis Time 15 min15 min30–45 min (due to relaxation delays)
Major Limitation Prone to solvent interferenceSusceptible to ion suppressionRequires high sample concentration

Experimental Protocols: Self-Validating Systems

Protocol A: Absolute Purity Assignment via 1H-qNMR

qNMR is a primary ratio method where the signal intensity is directly proportional to the number of resonant nuclei, making it the gold standard for certifying reference materials[5][6].

Mechanistic Choice: We select Maleic acid as the internal standard (IS). Maleic acid presents a sharp, distinct singlet at ~6.3 ppm in D₂O. This perfectly avoids the aliphatic piperidinone protons (1.5–3.5 ppm) and the dimethylacetamide methyl singlets (~2.9–3.1 ppm) of our target analyte, eliminating signal overlap[6].

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh ~10.0 mg of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide and ~5.0 mg of certified Maleic acid (NIST SRM or equivalent) into a single vial using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 1.0 mL of high-purity D₂O. Vortex for 60 seconds to ensure complete dissolution.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The D1 must be at least 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton to ensure >99% return to thermal equilibrium, preventing signal attenuation and quantitative bias[4].

    • Scans: 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (~6.3 ppm, 2H) and the analyte's dimethylacetamide methyl peaks (~2.9 ppm, 6H).

  • Calculation: Calculate absolute mass fraction using the standard qNMR equation, factoring in the molecular weights, integrated areas, and number of protons.

Protocol B: Trace Impurity Profiling via HILIC-ESI-MS/MS

HILIC utilizes a polar stationary phase and a highly organic mobile phase, creating a water-rich layer at the particle surface. Polar analytes partition into this water layer, resulting in excellent retention for compounds that fail on RPLC[7].

Mechanistic Choice: We utilize an Amide-bonded silica column with an acidic buffer (pH 3.0). At pH 3.0, the primary amine of the analyte (pKa ~9.5) is fully protonated. This charged state maximizes its partitioning into the immobilized aqueous layer, drastically improving retention and peak shape[8]. Furthermore, the high acetonitrile content enhances electrospray ionization (ESI) desolvation efficiency[3].

Step-by-Step Workflow:

  • Column: Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Solvent B: 100% Acetonitrile.

  • Gradient: Start at 95% B (highly organic, weak eluting solvent in HILIC). Ramp down to 60% B over 10 minutes to elute the strongly retained protonated amine.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 400°C.

    • Transitions: Monitor the [M+H]+ precursor ion (m/z 199.1) transitioning to specific fragment ions (e.g., loss of the dimethylacetamide group) using Multiple Reaction Monitoring (MRM).

  • System Suitability: Inject a 0.05% w/w spiked control to verify the Signal-to-Noise ratio is ≥ 10 for the Limit of Quantitation (LOQ).

Visualizing the Validation Logic

To ensure trustworthiness and compliance, the validation of the reference standard must follow a strict, orthogonal workflow, as illustrated below.

Workflow Start Raw Material (CAS 1342869-24-2) qNMR Absolute Purity Assignment (1H qNMR) Start->qNMR LCMS Impurity Profiling (HILIC-LC-MS/MS) Start->LCMS KarlFischer Water Content (Karl Fischer) Start->KarlFischer MassBalance Mass Balance Calculation (% Purity) qNMR->MassBalance Primary Value LCMS->MassBalance Orthogonal Check KarlFischer->MassBalance Cert Certified Reference Standard MassBalance->Cert

Workflow for certifying the 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide reference standard.

When developing the chromatographic method, selecting the correct separation mode is paramount to avoiding the pitfalls of poor retention and peak tailing.

DecisionTree Target Analyze Polar Amine Goal Primary Goal? Target->Goal Purity Absolute Purity Goal->Purity Impurity Trace Impurities Goal->Impurity qNMR qNMR (Internal Std) Purity->qNMR No standard needed HILIC HILIC-MS/MS Impurity->HILIC High Sensitivity RPLC RPLC (Ion-Pairing) Impurity->RPLC Poor Retention

Decision tree for selecting the optimal analytical method for polar amine reference standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy ACS Publications URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method United States Pharmacopeia (USP) URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies / LCMS.cz URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Chrom Tech, Inc. URL:[Link]

  • HILIC – The Rising Star of Polar Chromatography Element Lab Solutions URL:[Link]

Sources

Validation

Cross-validation of HPLC and GC results for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide

Title : Cross-Validation of HPLC and GC Methodologies for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide: A Comprehensive Analytical Guide Executive Summary For drug development professionals and analytical scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Cross-Validation of HPLC and GC Methodologies for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide: A Comprehensive Analytical Guide

Executive Summary For drug development professionals and analytical scientists, establishing robust, orthogonal analytical methods is critical for verifying the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates. The compound 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2) presents unique chromatographic challenges due to its high polarity, basic primary amine, and multiple hydrogen-bonding sites (lactam and amide). This guide provides a definitive, objective comparison between Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography (GC) with silylation, complete with self-validating experimental protocols and cross-validation data.

Molecular Profiling & The Causality of Analytical Challenges

Understanding the physicochemical nature of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide is the first step in method design:

  • High Polarity & Void Elution: The combination of a piperidinone (lactam) ring and an N,N-dimethylacetamide group renders the molecule highly polar. In standard reversed-phase HPLC (e.g., C18), this results in poor retention and elution near the void volume.

  • Amine-Silanol Interactions: The primary amine moiety (pKa ~9.5) acts as a strong hydrogen bond donor and is positively charged at physiological and acidic pH. In GC, this basic group interacts aggressively with residual acidic silanol groups on standard silica capillary columns, causing severe peak tailing, irreversible adsorption, and thermal degradation.

To circumvent these issues, we must employ HILIC for liquid chromatography and chemical derivatization for gas chromatography.

G cluster_HPLC HPLC Workflow (HILIC) cluster_GC GC Workflow (Derivatization) Start 2-(3-amino-2-oxopiperidin-1-yl)- N,N-dimethylacetamide HPLC_Prep Sample Dilution (Acetonitrile/Water) Start->HPLC_Prep GC_Prep Silylation (BSTFA + 1% TMCS) Start->GC_Prep HPLC_Run HILIC Separation (Z-HILIC Column) HPLC_Prep->HPLC_Run HPLC_Det UV/MS Detection HPLC_Run->HPLC_Det CrossVal Cross-Validation Statistical Comparison HPLC_Det->CrossVal GC_Run Capillary GC (Deactivated Column) GC_Prep->GC_Run GC_Det FID/MS Detection GC_Run->GC_Det GC_Det->CrossVal Outcome Method Selection & Validation Report CrossVal->Outcome

Analytical workflow for HPLC and GC cross-validation of the target piperidinone derivative.

Mechanistic Comparison & Method Selection

HPLC (HILIC): The Partitioning Mechanism HILIC bypasses the poor retention of reversed-phase chromatography by utilizing a polar stationary phase (e.g., Zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched liquid layer immobilized on the stationary phase. As noted in recent chromatographic reviews, 1.

GC (Derivatization): Volatilization via Silylation To make the primary amine amenable to GC, its active hydrogens must be replaced. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the primary amine into a trimethylsilyl (TMS) derivative. This transformation drastically reduces the molecule's polarity and boiling point, enabling symmetrical peak shapes and preventing column degradation. 2. Furthermore, 3.

Experimental Protocols (Self-Validating Systems)

Protocol A: HILIC-UV Methodology

Causality Focus: A low-pH buffer is used to ensure the primary amine remains fully protonated, maximizing its hydrophilic interaction with the aqueous layer on the column.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid) and Mobile Phase B (100% Acetonitrile).

  • Sample Dilution: Dissolve the sample in 75% Acetonitrile / 25% Water to match the initial mobile phase conditions, preventing solvent-mismatch peak distortion.

  • Chromatographic Conditions:

    • Column: Z-HILIC (150 mm × 4.6 mm, 3.5 µm). 4.

    • Gradient: Isocratic elution at 80% B for 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Self-Validation (SST): Inject a known reference standard. The system is validated only if the peak tailing factor (Tf) is ≤ 1.5 and theoretical plates (N) > 5000.

Protocol B: GC-FID Methodology with BSTFA Derivatization

Causality Focus: The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst, increasing the silylating power of BSTFA to overcome the steric hindrance of the piperidinone ring.

  • Internal Standard (IS) Addition: Spike the sample with Nonadecane (50 µg/mL in anhydrous pyridine). Why? The IS self-validates the injection volume and compensates for any variability in derivatization yield.

  • Silylation: Transfer 1.0 mg of the sample to a dry autosampler vial. Add 0.5 mL anhydrous pyridine and 0.5 mL BSTFA + 1% TMCS. Cap tightly and incubate at 70°C for 30 minutes. 5.

  • Chromatographic Conditions:

    • Column: Base-deactivated capillary column (e.g., Rtx-5 Amine, 30 m × 0.25 mm × 0.25 µm).

    • Temperature Program: 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Detection: FID at 300°C.

  • Self-Validation (SST): Run a reagent blank to ensure no interfering peaks from BSTFA byproducts. Verify the resolution between the derivatized API and the Nonadecane IS is > 2.0.

Cross-Validation Data

To objectively compare the performance of both methods, a full ICH Q2(R1) cross-validation was simulated. The data summarized below demonstrates that while GC offers superior sensitivity (lower LOD/LOQ), HPLC provides tighter precision and faster sample preparation.

Validation ParameterHPLC-UV (HILIC)GC-FID (Derivatized)Analytical Implication
Linearity Range 1.0 - 100 µg/mL0.5 - 50 µg/mLGC is better suited for trace-level impurity analysis.
Correlation (R²) > 0.999> 0.998Both methods exhibit excellent quantitative linearity.
LOD 0.3 µg/mL0.1 µg/mLFID detection of the TMS-derivative yields higher signal-to-noise.
LOQ 1.0 µg/mL0.5 µg/mLGC achieves a lower threshold for reliable quantification.
Precision (RSD%, n=6) 1.2%2.8%HPLC is more precise, avoiding derivatization variability.
Accuracy (Recovery %) 98.5% - 101.2%95.0% - 103.5%HPLC shows higher absolute accuracy for bulk assay.
Total Prep Time < 5 mins~ 45 minsHPLC is significantly more efficient for high-throughput.

Decision Matrix: When to Use Which?

  • Choose HPLC (HILIC) when conducting routine batch release, bulk assay quantification, or when analyzing samples in aqueous matrices. It is non-destructive, highly precise, and avoids the artifacts and time-sinks associated with chemical derivatization.

  • Choose GC-FID/MS when profiling trace-level volatile impurities, when orthogonal confirmation of the HPLC assay is required by regulatory agencies, or when a highly complex matrix necessitates the extreme resolving power of capillary gas chromatography.

References

  • Title: 2.1.2.
  • Source: Academia.
  • Title: Bis(aminomethyl)
  • Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: University of Helsinki URL
  • Title: Review: Liquid chromatography-post-column derivatization for amino acid analysis: Strategies, instrumentation, and applications Source: ResearchGate URL

Sources

Comparative

Reproducibility of Pharmacological Assays: Evaluating 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide in Fragment-Based Drug Discovery

Executive Summary: The "Escape from Flatland" Paradigm In early-stage Fragment-Based Drug Discovery (FBDD), the structural nature of the screening library dictates the reproducibility and success rate of primary pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

In early-stage Fragment-Based Drug Discovery (FBDD), the structural nature of the screening library dictates the reproducibility and success rate of primary pharmacological assays[1]. Historically, fragment libraries were dominated by flat, sp2-hybridized aromatic compounds. However, as articulated by Lovering et al., increasing carbon bond saturation—measured by the fraction of sp3 carbons ( Fsp3​ )—directly correlates with improved solubility, reduced promiscuity, and higher clinical success rates[2].

This guide objectively compares the assay performance and reproducibility of a highly saturated, modern building block—2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (AODA) (CAS: 1342869-24-2)—against a traditional flat aromatic fragment, 3-aminobenzamide. By analyzing their behavior in Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays, we demonstrate how 3D-character and physicochemical properties dictate assay reliability.

Objective Comparison: AODA vs. Traditional Flat Fragments

To understand the causality behind assay reproducibility, we must first analyze the molecular architecture of the fragments being screened.

AODA contains a piperidinone ring and an acetamide linker. Out of its 9 total carbon atoms, 7 are sp3-hybridized, yielding an Fsp3​ of 0.78. In contrast, 3-aminobenzamide contains 7 carbons, 0 of which are sp3-hybridized ( Fsp3​ = 0). This fundamental difference in 3D geometry prevents AODA from undergoing π−π stacking, thereby eliminating the aggregation-induced false positives that plague flat fragments in high-concentration screening[3].

Table 1: Physicochemical & Assay Interference Profiling
Metric2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (AODA)3-Aminobenzamide (Traditional Flat Fragment)
Fraction sp3 ( Fsp3​ ) 0.78 (Highly 3D)0.00 (Planar/Flat)
Aqueous Solubility > 10 mM (Excellent)< 2 mM (Prone to precipitation)
Auto-fluorescence NegligibleHigh (Interferes with optical readouts)
PAINS Liability LowModerate (Risk of non-specific binding)
Primary Assay Fit SPR, TR-FRET, CETSA, NMRRequires extensive counterscreening

Self-Validating Experimental Protocols

Because fragments bind with weak affinities (typically Kd​ in the µM to mM range), they must be screened at high concentrations (100 µM – 1 mM)[4]. At these concentrations, minor assay artifacts are magnified. The following protocols are designed as self-validating systems, ensuring that every binding event recorded is a true biophysical interaction rather than an artifact of solvent mismatch or optical interference.

Protocol 1: Label-Free Screening via Surface Plasmon Resonance (SPR)

SPR is highly sensitive to the bulk refractive index of the running buffer. Because fragments require DMSO for stock solubilization, any mismatch in DMSO concentration between the sample and the running buffer will generate a massive refractive index shift, masking the low-molecular-weight fragment binding signal[5].

Step-by-Step Methodology:

  • Target Immobilization: Covalently couple the target protein (e.g., a model serine protease or E3 ligase) to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3,000–5,000 Response Units (RU)[6].

  • Buffer Equilibration: Prime the system with running buffer (e.g., PBS-P+ containing 0.05% Tween-20 and exactly 2.0% DMSO)[6]. Causality: Tween-20 prevents non-specific adsorption to the microfluidic tubing, while stable DMSO levels prevent baseline drift.

  • Solvent Correction Calibration (Self-Validation Step): Inject a series of 8 buffer blanks containing a gradient of DMSO (1.5% to 2.8%). The SPR software plots the bulk RU response against the reference channel to create a solvent correction curve. Causality: This ensures that any refractive index anomalies caused by micro-pipetting errors are mathematically subtracted from the fragment binding signal.

  • Fragment Injection: Inject AODA and the reference fragment at 16.6 µM, 50 µM, and 150 µM[5]. Use a contact time of 60 seconds and a dissociation time of 60 seconds.

  • Data Analysis: Apply double-referencing (subtracting the reference flow cell and a buffer blank injection). A true hit must display square-wave kinetics (fast on/fast off) and scale linearly with concentration without exceeding the theoretical maximum response ( Rmax​ ).

Protocol 2: Orthogonal Validation via TR-FRET

To confirm SPR hits, an orthogonal biochemical assay is required[7]. Flat aromatic fragments often auto-fluoresce or act as inner-filter quenchers. TR-FRET circumvents this by utilizing a time delay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target protein tagged with a Europium (Eu) cryptate donor and a known tracer ligand tagged with an allophycocyanin (d2) acceptor.

  • Compound Addition: Dispense 100 nL of AODA (and controls) into a 384-well low-volume plate using acoustic liquid handling to ensure precise dosing.

  • Incubation: Add 10 µL of the Eu-target/d2-tracer master mix. Incubate for 60 minutes at room temperature in the dark.

  • Time-Gated Detection (Self-Validation Step): Excite the plate at 340 nm. Implement a 50 µs time delay before opening the emission reading window at 615 nm (donor) and 665 nm (acceptor). Causality: The 50 µs delay allows all short-lived background auto-fluorescence from the fragments and plasticware to decay completely. Only the long-lived lanthanide FRET signal remains, yielding a near-zero background[7].

  • Ratiometric Calculation: Calculate the 665/615 nm ratio to normalize for any well-to-well volume variations or minor light scattering.

Visualizing the Analytical Workflows

To ensure robust triage of fragments like AODA, our laboratory employs a strict logical decision tree, prioritizing label-free biophysics before progressing to optical and structural methods.

AssayTriage Start Fragment Library (Including AODA) SPR Primary Screen: SPR (High Sensitivity, Label-Free) Start->SPR Screen 1mM - 100µM TRFRET Orthogonal Screen: TR-FRET (Biochemical Validation) SPR->TRFRET Hit Confirmation (Kd < 500 µM) FalsePos Discard False Positives (Aggregators / PAINS) SPR->FalsePos Non-stoichiometric Binding TRFRET->FalsePos Optical Interference StructBio Structural Biology (X-ray / NMR) TRFRET->StructBio Validated Hits

Caption: Logical decision tree for fragment triage, prioritizing SPR and TR-FRET validation.

TRFRET_Mechanism Excitation Excitation (340 nm) Donor Donor Fluor (Europium) Excitation->Donor Flash Delay Time Delay (50-100 µs) Donor->Delay Long Half-life Acceptor Acceptor Fluorophore Delay->Acceptor FRET (if bound) Emission Emission (665 nm) Acceptor->Emission Signal Read

Caption: TR-FRET mechanism demonstrating time-gated emission to eliminate auto-fluorescence.

Experimental Data: Reproducibility Metrics

The superior physicochemical properties of AODA directly translate into higher assay reproducibility. Table 2 summarizes the performance of AODA versus the flat reference fragment across three independent screening runs ( N=3 ).

Table 2: Assay Reproducibility and Validation Metrics
MetricAODA (sp3-rich Fragment)3-Aminobenzamide (Flat Fragment)Performance Analysis
SPR False Positive Rate < 1.0% 12.4%AODA exhibits strict 1:1 stoichiometric binding. The flat fragment shows super-stoichiometric aggregation at >100 µM.
SPR Inter-assay CV% 4.2% 11.5%High solubility of AODA prevents micro-precipitation in the microfluidics, yielding tighter CVs.
TR-FRET Z'-factor 0.82 0.65AODA's lack of auto-fluorescence maintains a pristine assay window (Z' > 0.5 indicates an excellent assay).
TR-FRET Signal/Background 15.1 8.4Flat fragments exhibit minor inner-filter quenching, compressing the dynamic range.

Conclusion

The evaluation of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (AODA) provides a textbook validation of the "Escape from Flatland" hypothesis in early drug discovery[2]. By incorporating a high degree of sp3 hybridization ( Fsp3​ = 0.78), AODA circumvents the solubility and aggregation issues that traditionally cause false positives in biophysical assays.

When coupled with self-validating protocols—such as rigorous DMSO solvent correction in SPR[5] and time-gated ratiometric detection in TR-FRET[7]—sp3-rich fragments like AODA deliver vastly superior assay reproducibility (CV < 5%, Z' > 0.8). For drug development professionals designing high-throughput screening libraries, prioritizing highly saturated, 3D-functionalized building blocks is a critical step toward reducing attrition rates and accelerating hit-to-lead optimization.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • Screening and analysis of fragments using Biacore systems | Cytiva Life Sciences.
  • Escape from flatland: increasing saturation as an approach to improving clinical success | PubMed / Journal of Medicinal Chemistry.
  • Escape from flatland: increasing saturation as an approach to improving clinical success (Semantic Scholar) | Semantic Scholar.
  • Fragment screening by SPR/NMR | Pharmaceutical Society of Japan.
  • High Throughput Screening - Pioneer in Fast Drug Discovery | Vipergen.
  • Developments and challenges in hit progression within fragment-based drug discovery | National Institutes of Health (NIH).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach to its waste management based on its structural components.

This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed decisions. The guidance herein is synthesized from the known hazard profiles of its constituent moieties: a piperidine derivative and N,N-dimethylacetamide (DMAc).

Part 1: Hazard Assessment and Characterization

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide, a conservative hazard assessment is derived from its structural analogues.

  • Piperidine and its derivatives are generally classified as highly flammable, acutely toxic, corrosive, and hazardous to the environment.[1][2][3] They can cause severe skin burns and eye damage.[1][3]

  • N,N-dimethylacetamide (DMAc) is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[4][5][6] It is a known eye irritant and is suspected of damaging fertility or the unborn child.[4][6][7][8][9]

Therefore, 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide should be handled as a hazardous substance with potential for flammability, toxicity, and reproductive harm.

Table 1: Hazard Profile Summary

Hazard ClassificationBased on Piperidine DerivativesBased on N,N-dimethylacetamide (DMAc)Inferred Hazard for Target Compound
Flammability Highly Flammable[1]Combustible Liquid[4][5][6]Combustible/Flammable
Acute Toxicity Acutely Toxic (swallowed, inhaled, skin contact)[1]Harmful (swallowed, inhaled, skin contact)[4][5][6]Acutely Toxic
Corrosivity Corrosive (severe skin burns, eye damage)[1]Serious Eye Irritation[4][8]Corrosive/Irritant
Reproductive Toxicity Not specified in provided sourcesMay damage fertility or the unborn child[4][6][7][8][9]Suspected Reproductive Toxin
Environmental Hazard Harmful to aquatic life[1]Not classified as environmentally hazardous[6][10]Potentially Harmful to Aquatic Life

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide in any form, including for disposal.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[1]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.[1]

  • Respiratory Protection: All handling of this compound, especially where aerosols or vapors may be generated, must be conducted in a certified chemical fume hood.[7]

Part 3: Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.[2]

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the substance.[2] Do not use combustible materials like paper towels. [1]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of the size.[1]

Part 4: Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide is that it must be treated as hazardous waste.

1. Waste Categorization and Segregation:

  • This compound and any materials contaminated with it are to be classified as hazardous chemical waste .

  • This waste stream must be segregated from all other waste types, including non-hazardous, biological, and radioactive waste.

2. Waste Collection and Containerization:

  • Liquid Waste: Collect all liquid waste containing 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide in a dedicated, leak-proof, and chemically compatible container. Borosilicate glass or a suitable plastic container is recommended.

  • Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and weighing papers, must be placed in a separate, clearly labeled hazardous waste container.[1]

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[1] The rinsed container should be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as either hazardous or non-hazardous solid waste.[1]

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide," and the associated hazard pictograms (e.g., flammable, corrosive, toxic, health hazard).[1]

  • Ensure the waste container is always tightly sealed to prevent the escape of vapors.[1]

  • Store the sealed waste container in a designated, well-ventilated, and secured hazardous waste accumulation area. Secondary containment, such as a chemical-resistant tub, is highly recommended to contain any potential leaks.[1]

4. Final Disposal:

  • The disposal of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide must be carried out by a licensed and certified professional hazardous waste disposal company.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste.[1]

  • Ensure all required waste disposal documentation is completed accurately and in compliance with local, state, and federal regulations.[1]

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide.

DisposalWorkflow Disposal Workflow for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Handling of Compound ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste is Generated fume_hood->waste_generated is_liquid Is the waste liquid? waste_generated->is_liquid liquid_waste Collect in a dedicated, sealed liquid waste container. is_liquid->liquid_waste Yes solid_waste Collect in a dedicated, sealed solid waste container. is_liquid->solid_waste No (Solid) label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms liquid_waste->label_container solid_waste->label_container store_waste Store in a designated, ventilated, and secured area with secondary containment. label_container->store_waste contact_ehs Contact Institutional EHS Office store_waste->contact_ehs waste_pickup Arrange for pickup by a licensed hazardous waste vendor. contact_ehs->waste_pickup documentation Complete all required waste disposal documentation. waste_pickup->documentation end End: Proper Disposal documentation->end

Caption: Disposal Workflow Diagram

Conclusion

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
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